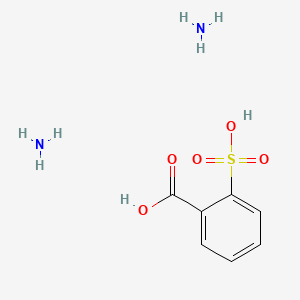
Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide is a complex organic compound with a unique structure that includes a brominated pentyl chain, a methylamino group, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide typically involves multiple steps:
Amidation: The formation of the acetamide group.
Substitution: The attachment of the methylamino group to the brominated pentyl chain.
Coupling: The final step involves coupling the substituted pentyl chain with the dimethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the brominated pentyl chain or the dimethylphenyl group.
Reduction: Reduction reactions may target the acetamide group or the methylamino group.
Substitution: The bromine atom in the pentyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various substituted pentyl chains.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used to study the effects of brominated and methylamino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide may have potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with specific molecular targets, leading to therapeutic effects.
Industry
In industrial applications, the compound can be used in the development of new materials or as a precursor for other chemical products.
Mécanisme D'action
The mechanism of action of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The brominated pentyl chain and the methylamino group may play crucial roles in binding to these targets, while the dimethylphenyl group could influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-((5-chloropentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
- Acetamide, 2-((5-iodopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydroiodide
Uniqueness
The uniqueness of Acetamide, 2-((5-bromopentyl)methylamino)-N-(2,6-dimethylphenyl)-, monohydrobromide lies in its brominated pentyl chain, which may confer distinct chemical and biological properties compared to its chlorinated or iodinated analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
50295-18-6 |
|---|---|
Formule moléculaire |
C16H26Br2N2O |
Poids moléculaire |
422.2 g/mol |
Nom IUPAC |
5-bromopentyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;bromide |
InChI |
InChI=1S/C16H25BrN2O.BrH/c1-13-8-7-9-14(2)16(13)18-15(20)12-19(3)11-6-4-5-10-17;/h7-9H,4-6,10-12H2,1-3H3,(H,18,20);1H |
Clé InChI |
RISTYSOMWLRBNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCBr.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



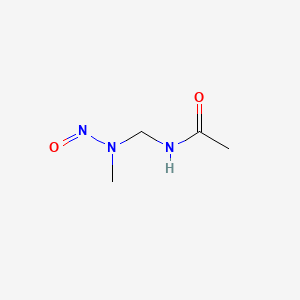
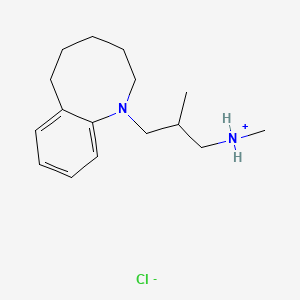
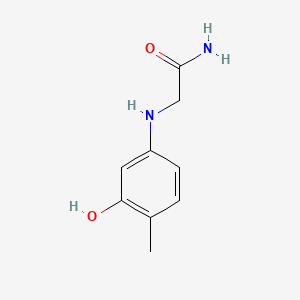
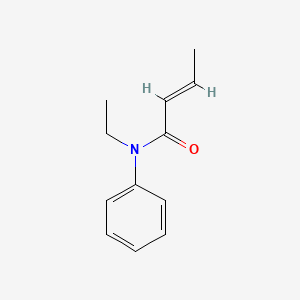
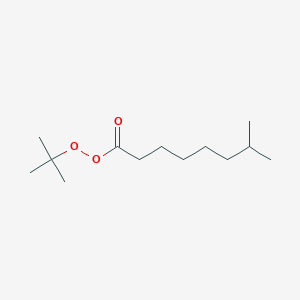
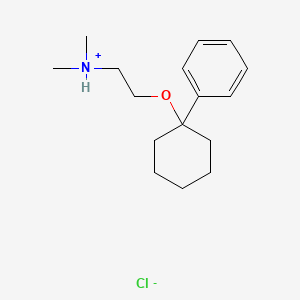
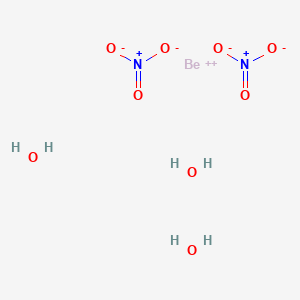
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)

![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)
